7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class, a scaffold renowned for its diverse pharmacological activities, including anticancer, antiviral, and receptor modulation . Thienopyrimidines exhibit structural versatility, enabling modifications at key positions (e.g., 2- and 7-positions) to optimize biological activity and pharmacokinetic properties. This compound features a 3-fluorophenyl group at the 7-position and a 4-pyridin-2-ylpiperazine moiety at the 2-position. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridinyl-piperazine group may improve receptor binding affinity, particularly for kinase or G-protein-coupled receptors .
Properties
IUPAC Name |
7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c22-15-5-3-4-14(12-15)16-13-29-19-18(16)24-21(25-20(19)28)27-10-8-26(9-11-27)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLUVHKHYNPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative belonging to the class of thienopyrimidines, which have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with thienopyrimidine derivatives, including:
- Antitumor Activity : Thienopyrimidines have been reported to exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives show promising activity against bacterial strains and fungi.
- Neuropharmacological Effects : Compounds with similar structures have been studied for their potential in treating neurodegenerative diseases by inhibiting monoamine oxidase (MAO).
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurochemical pathways that are critical in conditions like depression and anxiety.
- Cell Cycle Disruption : By interfering with the cell cycle machinery, it may induce apoptosis in cancer cells.
Case Studies and Experimental Data
- Antitumor Activity :
- Monoamine Oxidase Inhibition :
- Cytotoxicity Testing :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | IC50 Value |
|---|---|---|---|
| Compound A | Antitumor | A431 Cell Line | 15 µM |
| Compound B | MAO-B Inhibition | Neuroprotective | 0.013 µM |
| Compound C | Antimicrobial | Various Bacterial Strains | 20 µM |
| Compound D | Cytotoxicity | Healthy Fibroblasts | >50 µM |
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity :
-
Neurological Disorders :
- Research indicates that similar compounds in its class exhibit neuroprotective effects. The piperazine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for treating conditions such as depression and anxiety disorders. Preliminary studies suggest that derivatives may modulate neurotransmitter systems effectively .
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro assays have demonstrated that derivatives of this compound can inhibit specific protein interactions critical for viral replication. For instance, compounds with similar thieno[3,2-d]pyrimidine scaffolds have shown promising results in inhibiting the activity of viral polymerases, suggesting that this compound may possess similar properties .
-
Animal Models :
- Animal studies focusing on neuroprotective effects have shown that compounds with the thieno[3,2-d]pyrimidine core can reduce behavioral symptoms associated with stress and anxiety. Specifically, these compounds were tested in rodent models where they exhibited significant anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics .
Table 1: Comparison of Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Blood-Brain Barrier Penetration | Yes |
Comparison with Similar Compounds
Position 2 Modifications
Position 7 Modifications
Physicochemical Properties
*Calculated based on molecular formula. †Estimated from analogs.
Q & A
Q. Key Considerations :
- Reaction temperature (60–120°C) and solvent polarity significantly impact yield.
- Use anhydrous solvents (DMF, THF) to avoid side reactions .
Basic: Which spectroscopic and analytical techniques are essential for characterization?
Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm), piperazine NH (δ 2.5–3.5 ppm), and fluorine coupling patterns .
- 19F NMR : Confirm the presence of the 3-fluorophenyl group (δ -110 to -120 ppm) .
Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
X-ray Crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding with the pyridine ring) .
IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F (~1250 cm⁻¹) stretches .
Methodological Tip : Use deuterated DMSO or CDCl₃ for NMR to enhance solubility and signal resolution .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Experimental Design :
- DOE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to identify optimal conditions. For example:
| Parameter | Tested Range | Optimal Value (Yield) | Source |
|---|---|---|---|
| Temperature | 60°C–120°C | 80°C (78% yield) | |
| Catalyst (Pd) | 1–5 mol% | 3 mol% | |
| Solvent (DMF:H₂O) | 10:1–5:1 | 7:1 |
Q. Strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) .
- In situ protection : Use Boc groups for sensitive amines to prevent side reactions .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Root Causes of Discrepancies :
Structural Variations : Minor substituent changes (e.g., trifluoromethyl vs. methoxy groups) alter target binding .
Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) impact IC₅₀ values .
Q. Resolution Strategies :
- Dose-Response Curves : Test multiple concentrations (0.1–100 μM) to establish accurate potency .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assay) to confirm mechanism .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for experimental variables .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
- Kinases : The pyridin-2-ylpiperazine moiety suggests potential inhibition of tyrosine kinases (e.g., EGFR, VEGFR) via ATP-binding site competition .
- GPCRs : The fluorophenyl group may target serotonin or dopamine receptors, common in neuroactive compounds .
- Epigenetic Regulators : Thienopyrimidine cores are known to interact with histone deacetylases (HDACs) .
Q. Validation Methods :
- Docking Studies : Use AutoDock Vina to predict binding poses with kinase domains (PDB: 1M17) .
- Knockout Models : CRISPR-edited cell lines to confirm target specificity .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
SAR Framework :
Core Modifications :
- Replace thieno[3,2-d]pyrimidine with pyrido[2,3-d]pyrimidine to assess ring size impact .
Substituent Variations :
Q. Data Collection :
- Activity Cliffs : Identify abrupt changes in potency (e.g., >10-fold IC₅₀ difference) with minor structural changes .
- Computational Modeling : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors .
Basic: What computational methods predict target interaction mechanisms?
Answer:
Molecular Docking :
- Software: Schrödinger Suite, AutoDock.
- Target PDBs: Kinase domains (e.g., EGFR: 1M17) or GPCRs (e.g., 5-HT₂A: 6A93) .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes (50–100 ns) to assess binding stability and key interactions (e.g., π-π stacking with Phe residues) .
Pharmacophore Modeling :
- Define essential features (e.g., hydrogen bond acceptor at position 4, aromatic ring at position 7) using MOE or Phase .
Advanced: How to validate target engagement in cellular assays?
Answer:
Experimental Workflow :
Cellular Thermal Shift Assay (CETSA) :
- Heat shock treated vs. untreated lysates to confirm thermal stabilization of target proteins .
Competitive Binding Assays :
- Use fluorescent probes (e.g., TAMRA-labeled ATP) to measure displacement by the compound .
Western Blotting :
- Monitor downstream signaling markers (e.g., phosphorylated ERK for kinase inhibition) .
Q. Data Interpretation :
- EC₅₀ values should correlate with in vitro enzyme inhibition data (±1 log unit) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
